molecular formula C15H12N2O3 B598370 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-31-3

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B598370
CAS No.: 133427-31-3
M. Wt: 268.272
InChI Key: HKCXFQCOAAJYPW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a carboxylic acid group and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-methoxybenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid.

    Reduction: Formation of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-methanol.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-8-carboxylic acid: Lacks the methoxyphenyl substituent.

    2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid: Has a phenyl group instead of a methoxyphenyl group.

    2-(3-Hydroxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid: Contains a hydroxy group instead of a methoxy group.

Uniqueness

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCXFQCOAAJYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654699
Record name 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-31-3
Record name 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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